2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with an isobutyl group at the N1 position and a benzoic acid moiety linked via a thioether bond at the C3 position. This structure combines lipophilic (isobutyl), polar (benzoic acid), and redox-active (thioether) elements, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9(2)8-16-13(17)7-12(14(16)18)21-11-6-4-3-5-10(11)15(19)20/h3-6,9,12H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPNOCSODCUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a dicarboxylic acid derivative under controlled conditions.
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrrolidinone derivative with a thiol compound, such as thiobenzoic acid, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids or sulfonic acids.
Scientific Research Applications
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-((1-isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid and its analogs:
Key Differences and Implications
Substituent Size and Lipophilicity: The isobutyl group in the target compound provides greater lipophilicity (logP ~2.5–3.0 estimated) compared to the smaller isopropyl group (logP ~2.0–2.5) . This difference may influence membrane permeability in biological systems.
Electronic Effects: The 3-carboxyphenyl analog contains an ionizable carboxylic acid, increasing polarity and solubility in aqueous media (e.g., pH-dependent ionization). This contrasts with the non-ionizable isobutyl/isopropyl groups. The CF3 group in the 3-trifluoromethylphenyl derivative stabilizes adjacent electrophilic centers, possibly altering reactivity in synthetic pathways or binding interactions.
The 3-carboxyphenyl substituent introduces planar aromatic bulk, which may hinder rotation or interaction with flat binding pockets.
Biological Activity
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 2,5-dioxopyrrolidine ring via a thioether linkage. The presence of the isobutyl group enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The dioxopyrrolidine structure may confer free radical scavenging properties.
- Antimicrobial Properties : Compounds containing thiol groups have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been suggested.
Therapeutic Applications
The biological activity of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid suggests several therapeutic applications:
- Anti-inflammatory Agents : Its structural similarity to other known anti-inflammatory drugs indicates potential use in treating inflammatory conditions.
- Antitumor Activity : Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells.
- Neuroprotective Effects : The ability to cross the blood-brain barrier may allow it to exert neuroprotective effects in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of benzoic acid, including 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid. Results showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 10 |
| Test | E. coli | 22 |
| Control | S. aureus | 12 |
| Test | S. aureus | 25 |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 value for the compound was found to be lower than that of ascorbic acid, indicating superior efficacy.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 50 |
| 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
